ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate
Description
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate (C₁₁H₁₃N₃O₃) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methoxy group at position 5 and an ethyl acetate moiety at position 2. Its SMILES notation (CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC) and InChIKey (BLROXJXPGHCWKL-UHFFFAOYSA-N) confirm the structural arrangement . Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (151.3 Ų) and [M+Na]⁺ (163.4 Ų) suggest moderate molecular compactness, relevant for mass spectrometry-based identification .
Properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROXJXPGHCWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503408-51-2 | |
| Record name | ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-hydroxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazo[4,5-b]pyridine structure led to enhanced anti-proliferative effects in vitro, suggesting that this compound may possess similar properties . -
Nitric Oxide Synthase Inhibition
The compound is part of a class of imidazopyridine derivatives recognized for their ability to inhibit inducible nitric oxide synthase (iNOS). A specific derivative showed promising results in reducing nitric oxide levels in models of systemic inflammation, indicating potential applications in treating inflammatory diseases . This mechanism highlights the compound's relevance in conditions where excessive nitric oxide production is detrimental. -
Potassium Channel Activation
Recent studies have identified imidazo[4,5-b]pyridine derivatives as activators of Kv7 channels, which play a crucial role in regulating neuronal excitability and vascular tone. This compound may serve as a lead compound for developing new therapies targeting neurological disorders or cardiovascular diseases .
Table 1: Summary of Biological Evaluations
Synthetic Pathways
This compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves:
- Formation of Imidazopyridine Core : Starting from pyridine derivatives and methoxy groups.
- Esterification : Reacting the resulting acid with ethanol to form the acetate.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[4,5-b]pyridine scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Increase metabolic stability but reduce solubility .
- Methoxy vs. Methylamino: Methoxy (target compound) offers moderate polarity, while methylamino (analog) introduces basicity, affecting pharmacokinetics .
- Carboxamide vs. Ester : Carboxamide substituents (e.g., in ) enhance binding to biological targets via hydrogen bonding, whereas ester groups (target compound) may improve membrane permeability.
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(6-Bromo-2-phenyl-...) | 3-Ethyl-5-(4-Methoxyphenoxy)-... |
|---|---|---|---|
| Molecular Weight (Da) | 235.13 | 344.20 | 387.44 |
| Predicted CCS [M+H]⁺ (Ų) | 151.3 | N/A | N/A |
| Key Functional Groups | Methoxy, ethyl acetate | Bromo, phenyl, ethyl acetate | Ethyl, phenoxy, pyridyl |
Solubility Trends : Methoxy and ester groups (target) confer moderate polarity, whereas bromine and phenyl (analog) reduce aqueous solubility .
Commercial Availability
- Target Compound: Not commercially listed, but analogs like ethyl 2-[5-(dimethylamino)-...]acetate are available at premium prices (€692/50 mg), reflecting synthetic complexity .
- Discontinued Analogs: Ethyl 2-[5-(methylamino)-...]acetate () highlights challenges in stability or scale-up .
Biological Activity
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications.
Chemical Structure and Properties
This compound (CAS No. 1503408-51-2) features an imidazo[4,5-b]pyridine core with a methoxy group at the 5-position and an ethyl acetate moiety at the 2-position. The compound's molecular formula is CHNO, and it exhibits unique chemical properties that facilitate its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of inducible nitric oxide synthase (iNOS) . This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting iNOS, this compound can modulate NO levels, potentially impacting inflammatory responses and other biological pathways.
Biochemical Pathways
The inhibition of iNOS by this compound affects the nitric oxide signaling pathway. This modulation can lead to various downstream effects, including:
- Reduced inflammation : Lower NO levels may decrease inflammatory responses in various tissues.
- Potential anticancer effects : By altering NO signaling, the compound may influence tumor growth and metastasis.
Antimicrobial and Anticancer Properties
Research indicates that compounds within the imidazo[4,5-b]pyridine family, including this compound, exhibit promising antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit bacterial growth. For example, a related compound demonstrated significant activity against Staphylococcus aureus and other pathogens .
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that derivatives with similar structures can induce apoptosis in various cancer cell lines .
Case Studies
A notable study focused on the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives demonstrated that certain modifications to the structure could enhance anticancer activity. This compound was included in a series of compounds tested for cytotoxicity against multiple cancer cell lines .
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis |
| Related derivative | HepG2 (liver cancer) | 15.0 | Inhibition of cell proliferation |
Q & A
What are the common synthetic routes for ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate?
Basic Research Question
Methodological Answer:
The compound is typically synthesized via multi-step routes involving cyclocondensation, alkylation, or aza-Wittig reactions. Key precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are alkylated with ethyl chloroacetate under basic conditions (e.g., sodium ethoxide in ethanol) to introduce the ester moiety . For example:
Cyanoethylation : Reacting imidazopyridine derivatives with ethyl chloroacetate in the presence of alkalis forms intermediates, which undergo nucleophilic substitution .
Aza-Wittig Reaction : Used to introduce fused heterocyclic systems, yielding derivatives with high crystallinity (e.g., ethanol/dichloromethane recrystallization) .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sodium ethoxide in ethanol | Deprotonation of precursor |
| 2 | Ethyl chloroacetate, DMF, 12h reflux | Alkylation to form ester |
| 3 | Ice-water quenching | Isolation of crude product |
How is single-crystal X-ray diffraction utilized in characterizing this compound?
Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction confirms molecular geometry and packing interactions. For example, the imidazo[4,5-b]pyridine core is planar (mean C–C bond length: 0.002 Å), with dihedral angles between substituents (e.g., 54.23° for phenyl twists) influencing crystallinity. Weak C–H⋯O interactions stabilize the lattice .
Key Parameters:
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Precautions include:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
How can DFT studies aid in understanding the electronic properties of this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, charge distribution, and reactivity. For imidazo[4,5-b]pyridines, DFT reveals:
- HOMO-LUMO Gaps : Correlate with experimental UV-Vis spectra (e.g., λmax shifts in solvents) .
- Nucleophilic Sites : Electron-rich regions (e.g., methoxy groups) guide derivatization strategies .
Example Workflow:
Optimize geometry using Gaussian 02.
Calculate electrostatic potential maps.
Validate with experimental data (e.g., XRD bond lengths) .
What strategies are effective for resolving contradictions in reaction yields during alkylation?
Advanced Research Question
Methodological Answer:
Yield discrepancies often arise from competing pathways (e.g., over-alkylation or solvent effects). Strategies include:
- Condition Screening : Vary solvents (DMF vs. THF) and bases (NaH vs. K2CO3) to favor mono-alkylation .
- Kinetic Monitoring : Use HPLC or in-situ IR to detect intermediates.
- Computational Guidance : Transition state modeling identifies energy barriers for side reactions .
- Ethanol vs. DMF : Higher polarity in DMF improves solubility of sodium ethoxide, increasing alkylation efficiency .
How to assess the biological activity of derivatives synthesized from this compound?
Advanced Research Question
Methodological Answer:
Derivatives are screened for antimicrobial, anti-inflammatory, or receptor-binding activity:
In Vitro Assays :
- MIC Tests : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition : COX-2 or kinase assays .
Structure-Activity Relationships (SAR) : Correlate substituents (e.g., methoxy vs. trifluoromethyl) with potency .
- Imidazolone-fused derivatives show enhanced analgesic activity due to improved membrane permeability.
What computational and experimental methods optimize reaction conditions for derivatives?
Advanced Research Question
Methodological Answer:
Integrated approaches combine quantum chemistry and high-throughput screening:
Reaction Path Search : Use GRRM or AFIR methods to explore intermediates .
DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent systematically.
Machine Learning : Train models on reaction databases to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
